Product packaging for Dimethyl[3-(piperidin-4-yl)propyl]amine(Cat. No.:CAS No. 42270-35-9)

Dimethyl[3-(piperidin-4-yl)propyl]amine

Cat. No.: B2917848
CAS No.: 42270-35-9
M. Wt: 170.3
InChI Key: PQBXNISKCYCRRG-UHFFFAOYSA-N
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Description

Significance of Piperidine-Containing Chemical Scaffolds in Chemical Biology and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its frequent appearance in the structures of a vast number of pharmaceuticals and biologically active compounds. researchgate.netarizona.edu Piperidine and its derivatives are key building blocks in the synthesis of medicinal agents and are present in over 70 commercialized drugs, including several blockbusters. arizona.edu Their prevalence is attributed to several advantageous properties.

The introduction of piperidine scaffolds into potential drug molecules can favorably modulate their physicochemical properties, such as solubility and lipophilicity, which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles. thieme-connect.comresearchgate.netdoaj.org Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial orientation of functional groups, which can lead to enhanced biological activity and selectivity for specific biological targets. thieme-connect.comresearchgate.netdoaj.org This structural feature is instrumental in designing molecules that can fit effectively into the binding sites of proteins and other macromolecules. The piperidine framework has been successfully incorporated into a wide array of drugs with diverse therapeutic applications, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netarizona.edu

Overview of Dimethyl[3-(piperidin-4-yl)propyl]amine as a Subject of Academic Investigation

This compound is primarily utilized in research as a versatile chemical intermediate or building block. While not typically studied for its own direct biological effects, its structure is of significant interest to researchers developing new compounds. The compound combines the beneficial piperidine scaffold with a flexible three-carbon chain terminating in a dimethylamine (B145610) group, a common feature in many pharmacologically active molecules.

Below are the key chemical properties of this compound:

PropertyValue
CAS Number 42270-35-9
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Canonical SMILES CN(C)CCCC1CCNCC1
IUPAC Name This compound

Academic research has demonstrated the utility of the "(piperidin-4-yl)propyl" core in the synthesis of novel derivatives with potential therapeutic applications. For instance, researchers have synthesized a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives to explore their anticancer effects. researchgate.net In these studies, the core structure provided by this compound serves as a foundation upon which various functional groups are added to investigate structure-activity relationships (SAR). Similarly, related structures involving a 3-(amino)propyl chain attached to a piperidine ring have been investigated for their activity as histamine (B1213489) H3 receptor antagonists. nih.gov

Strategic Positioning of the Compound in Current Research Landscape

In the broader context of drug discovery and chemical biology, this compound is strategically positioned as a valuable synthetic intermediate. It provides a reliable and well-characterized starting point for the creation of libraries of diverse compounds. The two nitrogen atoms in its structure—one in the piperidine ring and the tertiary amine at the end of the propyl chain—offer multiple points for chemical modification, allowing for the systematic exploration of chemical space around a proven scaffold.

The compound's structure is relevant to the development of agents targeting the central nervous system (CNS), given the prevalence of the piperidine motif in CNS-active drugs. arizona.edu The dimethylaminopropyl moiety is also a key feature in various established drugs, such as the antidepressant Citalopram (B1669093), where analogues containing this group have been synthesized to probe transporter binding sites. nih.gov The combination of these two structural elements in a single, readily available molecule makes this compound a practical and efficient tool for medicinal chemists aiming to develop new chemical entities for a range of biological targets. Its role is not as an end product but as a crucial enabler of innovation in the synthesis of potential future therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B2917848 Dimethyl[3-(piperidin-4-yl)propyl]amine CAS No. 42270-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-piperidin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBXNISKCYCRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Strategies for the Construction of the Dimethyl[3-(piperidin-4-yl)propyl]amine Scaffold

The assembly of the this compound structure relies on established and versatile organic reactions. The choice of a particular strategy often depends on the availability of starting materials, desired scale, and the need for specific stereochemical control.

Reductive Amination Approaches to Piperidine (B6355638) Derivatives

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds and is particularly well-suited for the synthesis of tertiary amines like this compound. mdma.chmdpi.com This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. mdpi.com

A plausible reductive amination route to this compound would start from a suitable piperidine precursor bearing a 3-oxopropyl side chain at the 4-position. This intermediate, 3-(piperidin-4-yl)propanal, often with the piperidine nitrogen protected (e.g., with a Boc or Cbz group), can be reacted with dimethylamine (B145610) in the presence of a reducing agent.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). koreascience.kr Titanium(IV) isopropoxide can also be utilized as a Lewis acid to facilitate the initial iminium ion formation from the aldehyde and dimethylamine. mdma.ch This method is advantageous as it often proceeds under mild conditions and avoids the over-alkylation issues that can plague other methods. mdma.ch

Table 1: Key Reagents in Reductive Amination for this compound Synthesis

Reagent/CatalystRoleKey Characteristics
3-(N-protected-piperidin-4-yl)propanalStarting MaterialAldehyde precursor for iminium ion formation.
Dimethylamine or Dimethylamine HClAmine SourceProvides the dimethylamino moiety.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing AgentMild and selective, commonly used for reductive aminations.
Sodium Cyanoborohydride (NaBH₃CN)Reducing AgentEffective but more toxic than NaBH(OAc)₃. mdma.ch
Titanium(IV) IsopropoxideLewis Acid CatalystActivates the carbonyl group for nucleophilic attack. mdma.ch

Nucleophilic Alkylation and Substitution Reactions

Nucleophilic alkylation offers a more direct approach where the dimethylamino group is introduced via substitution on a pre-existing propyl-piperidine scaffold. A common strategy involves the methylation of 3-(piperidin-4-yl)propan-1-amine. However, direct alkylation of primary or secondary amines with alkyl halides can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, including the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To circumvent this, a stepwise approach is often preferred. For instance, 3-(piperidin-4-yl)propan-1-amine can be subjected to Eschweiler-Clarke reaction conditions, which utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. This method is highly effective for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines.

Alternatively, the reaction of 3-(piperidin-4-yl)propyl halide (e.g., bromide or chloride) with an excess of dimethylamine can also yield the desired product. The use of a large excess of dimethylamine helps to minimize the competing side reaction where the product, this compound, acts as a nucleophile.

Formation of the Piperidine Ring System and its Alkyl Side Chains

In this strategy, the piperidine ring is constructed from an acyclic precursor that already contains the necessary carbon and nitrogen atoms. A prominent method for forming the piperidine ring is the catalytic hydrogenation of a corresponding pyridine (B92270) derivative. researchgate.net

For the synthesis of this compound, a suitable precursor would be N,N-dimethyl-3-(pyridin-4-yl)propan-1-amine. This pyridine derivative can be synthesized through various methods, including the reaction of 4-picoline with appropriate reagents to extend the side chain, followed by introduction of the dimethylamino group. The subsequent hydrogenation of the pyridine ring to a piperidine ring is typically carried out using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction is often performed in an acidic medium, such as acetic acid or ethanolic HCl, to enhance the reaction rate and prevent catalyst poisoning by the amine functionalities.

Optimization of Synthetic Pathways for Research Applications

For the practical application of these synthetic routes, particularly in a research and development setting, optimization of the reaction conditions is crucial to ensure high yields, purity, and scalability.

Control of Reaction Selectivity and Yield Enhancement

In reductive amination, the choice of reducing agent and reaction conditions can significantly impact selectivity and yield. For instance, using milder reducing agents like NaBH(OAc)₃ can prevent the reduction of other sensitive functional groups that might be present in the molecule. The pH of the reaction medium is also critical; slightly acidic conditions are often optimal for iminium ion formation without causing significant side reactions.

In nucleophilic alkylation, controlling the stoichiometry of the alkylating agent and the amine is key to preventing over-alkylation. The use of a sterically hindered base can also improve selectivity for the desired tertiary amine. dtic.mil For the Eschweiler-Clarke reaction, careful control of temperature is necessary to avoid side reactions.

For the hydrogenation of pyridine derivatives, the choice of catalyst, solvent, temperature, and hydrogen pressure are all important parameters to optimize. The presence of substituents on the pyridine ring can influence the rate and selectivity of the reduction.

Development of Efficient and Scalable Preparative Methods

For larger-scale synthesis, factors such as cost of reagents, ease of purification, and operational safety become paramount. Reductive amination is often a favored method for scale-up due to its typically mild conditions and high efficiency. One-pot procedures, where the iminium ion formation and reduction occur in the same reaction vessel, are particularly attractive for improving process efficiency. mdma.ch

Continuous flow processes are also being explored for the synthesis of related compounds like N,N-dimethyl-1,3-propanediamine, offering advantages in terms of safety, control, and scalability. cetjournal.itgoogle.com Such technologies could potentially be adapted for the synthesis of this compound.

Purification strategies also need to be considered for scalability. Crystallization of the final product as a salt (e.g., hydrochloride or sulfate) can be an effective method for obtaining high-purity material on a large scale.

Table 2: Comparison of Synthetic Strategies for this compound

StrategyAdvantagesDisadvantagesScalability Potential
Reductive Amination High selectivity, mild conditions, avoids over-alkylation. mdma.chRequires synthesis of the aldehyde precursor.High, especially with one-pot procedures.
Nucleophilic Alkylation Direct introduction of the dimethylamino group.Prone to over-alkylation, may require protecting groups. masterorganicchemistry.comModerate, requires careful control of stoichiometry.
Piperidine Ring Formation Utilizes readily available pyridine starting materials.Hydrogenation may require high pressure and specialized equipment.Good, established technology for pyridine hydrogenation.

Chemical Derivatization for Structure-Activity Exploration

The chemical scaffold of this compound presents multiple opportunities for structural modification to explore and optimize its biological activities. Medicinal chemistry campaigns often focus on systematic derivatization of a lead compound to understand its structure-activity relationships (SAR), thereby enabling the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. The primary sites for such modifications on this compound include the piperidine ring, the propyl linker, and the terminal dimethylamine group.

Modifications at the Piperidine Nitrogen and Carbon Positions

The piperidine ring is a key feature of many biologically active compounds, and its substitution pattern can significantly influence receptor affinity and functional activity.

N-1 Position Modifications: The secondary amine of the piperidine ring is a common site for derivatization. Introduction of various substituents at the N-1 position can alter the compound's polarity, basicity, and steric bulk, which in turn affects its interaction with biological targets. For instance, in a study of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the N-terminal of the second piperidine ring (analogous to the N-1 position of the core scaffold) was acylated to introduce substituted phenyl methanone (B1245722) moieties. This variation led to a series of compounds with antiproliferative activity against human leukemia cells. The most active compounds in this series featured nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety, highlighting the electronic and steric influence of N-1 substituents on biological activity. nih.gov

A structure-activity relationship (SAR) study on a different series of piperidine derivatives showed that the presence of a benzyl (B1604629) or a Boc group at the N-1 position, in conjunction with aromatic groups at the C-4 position, was important for optimal cytostatic properties. nih.gov This underscores the cooperative effect of substitutions at different positions of the piperidine ring.

C-4 Position Modifications: The C-4 position of the piperidine ring, where the 3-(dimethylamino)propyl group is attached, is another critical point for modification. While direct modification at this carbon can be synthetically challenging without altering the core structure, the nature of the substituent at this position is paramount for activity. In the context of opioid receptor antagonists, for example, the presence and stereochemistry of methyl groups at the C-3 and C-4 positions of a 4-(3-hydroxyphenyl)piperidine (B9838) scaffold were found to be crucial for determining whether a compound acts as a pure antagonist or a mixed agonist-antagonist. acs.orgnih.gov Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are potent opioid receptor antagonists. acs.orgnih.gov

Furthermore, replacing the 4-methyl group with a larger substituent, such as a propyl group, in a related N-methyl-trans-3-methyl-4-(3-hydroxylphenyl)piperidine scaffold, resulted in compounds with mixed agonist and antagonist properties at opioid receptors. acs.org These findings illustrate the profound impact of even small alkyl substitutions on the carbon atoms of the piperidine ring on the pharmacological profile of the resulting analogues.

Table 1: Examples of Modifications at the Piperidine Nitrogen and Carbon Positions and Their Reported Effects
ScaffoldPosition of ModificationModificationReported Biological EffectReference
4-(3-(Piperidin-4-yl)propyl)piperidineN-1 of second piperidine(Substituted phenyl)methanoneAntiproliferative activity against leukemia cells nih.gov
PiperidineN-1 and C-4Benzyl or Boc at N-1; Aromatic groups at C-4Optimal cytostatic properties nih.gov
4-(3-Hydroxyphenyl)piperidineC-3 and C-4trans-3,4-dimethylPure opioid antagonist activity acs.orgnih.gov
N-methyl-4-(3-hydroxyphenyl)piperidineC-3 and C-4cis-3,4-dimethylMixed opioid agonist-antagonist properties nih.gov
N-methyl-3-methyl-4-(3-hydroxyphenyl)piperidineC-4Propyl instead of methylMixed opioid agonist-antagonist properties acs.org

Variation of the Propyl Linker and Terminal Dimethylamine Moiety

The three-carbon propyl linker and the terminal dimethylamine group are flexible elements of the this compound structure that can be modified to fine-tune the compound's properties.

Propyl Linker Modifications: The length and rigidity of the linker connecting the piperidine ring to the terminal amine can significantly impact biological activity by altering the distance and relative orientation between these two key pharmacophoric features. In a series of amphetamine derivatives designed as multitarget agents for SERT, NET, and H3 receptors, the length of the alkyl chain connecting a phenyl group to a piperidine ring was varied. It was found that chain lengths of two or four carbon atoms resulted in significantly reduced histamine (B1213489) H3 receptor binding compared to a three-carbon chain. mdpi.com This suggests that a three-carbon linker might be optimal for specific receptor interactions in certain scaffolds.

In another study focused on dual-target mu opioid receptor (MOR) agonists and dopamine (B1211576) D3 receptor (D3R) antagonists, variations in the linker length and composition were explored. Shorter alkyl linkers were synthesized, and this approach proved successful in generating potent MOR agonists. nih.gov The flexibility of the linker is also a key consideration. In the rational design of histamine H3 receptor antagonists, an aliphatic linker was replaced with a more rigid benzene (B151609) ring, and a methylene (B1212753) linker was introduced between the 4-oxypiperidine and the aromatic ring, which led to a significant increase in activity. nih.gov

Terminal Amine Modifications: The terminal dimethylamine group is a key basic center that is often involved in interactions with acidic residues in receptor binding pockets. Modification of this group can influence a compound's basicity, lipophilicity, and hydrogen bonding capacity. In the design of analogues of Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), the terminal dimethylamino group was modified. Selective mono-demethylation yielded a key intermediate that was then used to synthesize a variety of N-substituted analogues by reacting it with corresponding aldehydes or ketones. nih.gov This strategy allows for the introduction of a wide range of substituents to explore the steric and electronic requirements of the binding site.

Furthermore, in the development of ligands for dopamine receptors, the terminal amine is often part of a larger pharmacophore. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the terminal carboxamide group was varied, and it was found that incorporation of bicyclic heterocyclic functionalities led to compounds with lower affinities at both D3 and D2 receptors. acs.org

Table 2: Examples of Propyl Linker and Terminal Amine Modifications in Piperidine-Containing Compounds
ScaffoldModificationTargetObserved Effect on ActivityReference
Amphetamine derivative with phenyl-linker-piperidineVariation of linker length (2, 3, or 4 carbons)Histamine H3 Receptor3-carbon linker optimal for H3 receptor binding mdpi.com
Dual MOR/D3R ligandShorter alkyl linkersMOR/D3RGenerated potent MOR agonists nih.gov
4-Oxypiperidine etherReplacement of aliphatic linker with a rigid benzene ringHistamine H3 ReceptorSignificant increase in activity nih.gov
Citalopram analogueMono-demethylation and N-substitution of terminal amineSerotonin Transporter (SERT)Generation of a diverse library of analogues for SAR studies nih.gov
[4-(4-Carboxamidobutyl)]-1-arylpiperazineVariation of the terminal carboxamide groupDopamine D2/D3 ReceptorsBicyclic heterocyclic functionalities decreased affinity acs.org

Rational Design of Analogues for Targeted Biological Research

The rational design of analogues of this compound involves a targeted approach to modify its structure to achieve a desired biological effect. This process is often guided by knowledge of the target receptor's structure and the pharmacophoric requirements for binding.

One common strategy in rational drug design is scaffold hopping , where a core structural motif is replaced with a bioisosterically equivalent group to improve properties or explore new chemical space. For the piperidine ring in this compound, various bioisosteres have been proposed, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. enamine.netresearchgate.net These spirocyclic structures can mimic the three-dimensional orientation of the piperidine ring while offering different physicochemical properties, such as improved solubility and metabolic stability. enamine.netresearchgate.net

In the context of designing ligands for specific receptors, the piperidine or a similar basic moiety often serves as a key pharmacophoric element. For instance, in the development of sigma-1 (σ1) receptor ligands, the piperidine moiety was identified as a critical structural element for dual histamine H3 and σ1 receptor activity. nih.govacs.org The rational design of these dual-target ligands involved comparing piperidine-containing compounds with their piperazine (B1678402) analogues, which revealed the importance of the piperidine core for high σ1 affinity. nih.gov

For dopamine D3 receptor ligands, a common pharmacophore includes a 4-phenylpiperazine connected via a 4-carbon linker to an extended aryl amide. The selectivity for the D3 receptor over the D2 receptor is influenced by the length of the linker and the nature of the arylpiperazine group. researchgate.net While not a direct analogue of this compound, this illustrates the principles of rational design where each component of the molecule is optimized for interaction with a specific target.

The design of novel neurokinin 1 (NK1) receptor antagonists has been achieved using conformationally constrained amino acids. In this work, a key pharmacophoric unit, N-methyl-3′,5′-bistrifluoromethyl benzylamide, was coupled to various constrained scaffolds. This approach highlights the strategy of combining a known pharmacophore with novel scaffolds to generate potent and selective ligands. nih.gov

Table 3: Rational Design Strategies and Their Application in Piperidine-Containing Scaffolds
Design StrategyExample ApplicationTargeted Biological SystemOutcomeReference
Scaffold Hopping / Bioisosteric ReplacementReplacement of piperidine with azaspiro[3.3]heptanesGeneral drug designImproved solubility and metabolic stability enamine.netresearchgate.net
Pharmacophore-based designIncorporation of a piperidine moiety for dual activityHistamine H3 and Sigma-1 ReceptorsIdentification of piperidine as a key element for dual H3/σ1 receptor affinity nih.govacs.org
Linker optimizationVarying the linker length in 4-phenylpiperazine derivativesDopamine D3 ReceptorA 4-carbon linker was found to be optimal for D3 selectivity researchgate.net
Conformational constraintUse of constrained amino acids as scaffoldsNeurokinin 1 (NK1) ReceptorGeneration of potent NK1 receptor antagonists nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating "Dimethyl[3-(piperidin-4-yl)propyl]amine" from reaction mixtures and determining its purity. The choice of technique depends on the specific requirements of the analysis, such as the scale of purification and the desired level of sensitivity.

Silica (B1680970) Gel Chromatography Applications

Silica gel column chromatography is a fundamental and widely used technique for the purification of organic compounds, including amines like "this compound". rsc.orgwiley-vch.de Silica gel, a form of silicon dioxide, serves as the stationary phase, which is a polar adsorbent. mdpi.com The separation principle is based on the differential adsorption of the components of a mixture onto the silica gel.

In the context of purifying "this compound," a solution containing the crude product is loaded onto a column packed with silica gel. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. The choice of eluent is critical and is often a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). rsc.orgscispace.com

Due to the basic nature of amines, they can sometimes interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor separation and tailing of peaks. biotage.comlabrulez.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent system. biotage.comrsc.org This deactivates the acidic sites on the silica gel, resulting in better peak shapes and improved separation. biotage.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). scispace.com

Gas Chromatography-Flame Ionization Detection (GC-FID) for Amine Analysis

Gas Chromatography-Flame Ionization Detection (GC-FID) is a powerful analytical technique for the quantitative analysis of volatile organic compounds. For the analysis of amines, including "this compound," specialized capillary columns are often employed. researchgate.netnih.gov These columns are designed to handle the basic and polar nature of amines, which can otherwise lead to peak tailing and poor resolution on standard non-polar columns. labrulez.com

The sample, dissolved in a suitable solvent, is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or hydrogen, carries the vaporized sample through the column. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property of the compound under a specific set of chromatographic conditions.

After exiting the column, the separated components are detected by a Flame Ionization Detector (FID). The FID is highly sensitive to organic compounds and generates a signal that is proportional to the amount of analyte being burned. This allows for the accurate quantification of the amine. A generic GC-FID method can be developed to analyze a wide range of volatile amines in a single chromatographic run. researchgate.net

Table 1: Illustrative GC Retention Times for Structurally Related Amines

CompoundRetention Time (minutes)
Dimethylamine (B145610)Data not available in provided sources
N,N-DimethylpropylamineData not available in provided sources
Piperidine (B6355638)Data not available in provided sources

> This table is for illustrative purposes. Actual retention times for "this compound" would need to be determined experimentally under specific GC-FID conditions. glsciences.comaxialscientific.comgcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netgassnova.no It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the analysis of "this compound".

In an LC-MS analysis, the sample is first separated by liquid chromatography, typically using a reversed-phase column where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. nih.govresearchgate.net The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. researchgate.net

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. nist.gov Further fragmentation of the molecular ion can provide structural information. The high sensitivity of LC-MS allows for the detection and quantification of the compound at very low concentrations. gassnova.nogassnova.no

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for determining the precise chemical structure of "this compound". Each method provides specific information about the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms in a molecule and their connectivity. The chemical shift (δ) of a proton is influenced by its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For "this compound," one would expect to see distinct signals for the methyl protons of the dimethylamino group, the methylene (B1212753) protons of the propyl chain, and the protons on the piperidine ring. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. docbrown.info Each unique carbon atom in the structure of "this compound" would give a distinct signal in the ¹³C NMR spectrum. researchgate.net The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, methine) and its local chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for "this compound" and Related Structures

Carbon AtomPredicted Chemical Shift (ppm) for this compoundReference Chemical Shift (ppm) for N,N-Dimethyl-1,3-propanediamine chemicalbook.comReference Chemical Shift (ppm) for N,N-Dimethyl-n-propylamine spectrabase.com
N(CH₃)₂~4545.647.4
N-CH₂-~5858.862.1
-CH₂-CH₂-CH₂-~2828.911.8
Piperidine C4~35--
Piperidine C3, C5~32--
Piperidine C2, C6~46--

> Predicted chemical shifts are estimations and may vary from experimental values. Reference data is provided for structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the molecule, which is a crucial piece of information for confirming its identity. rsc.org From the exact mass, the molecular formula can be determined, distinguishing it from other compounds that may have the same nominal mass. For "this compound" (C₁₀H₂₂N₂), the expected monoisotopic mass is approximately 170.1783 Da. uni.lu HRMS can confirm this mass with a high degree of confidence.

Infrared (IR) Spectroscopy and Elemental Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features, which include a secondary amine (piperidine ring), a tertiary amine (dimethylamino group), and aliphatic C-H bonds.

The key expected vibrational modes would include:

N-H Stretch: A moderate absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the piperidine ring. aist.go.jpnih.gov

C-H Stretch: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹) arising from the stretching vibrations of the various sp³ C-H bonds in the propyl chain, piperidine ring, and methyl groups. bldpharm.com

N-H Bend: A bending vibration for the secondary amine is typically observed in the 1550-1650 cm⁻¹ region. aist.go.jp

C-N Stretch: C-N stretching vibrations for both the secondary and tertiary aliphatic amines would likely appear in the fingerprint region, between 1020-1250 cm⁻¹. aist.go.jpnih.gov

A theoretical data table of these expected absorptions is presented below.

Interactive Data Table: Theoretical IR Absorptions for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityFunctional Group Responsible
N-H Stretch3300 - 3500MediumSecondary Amine (Piperidine)
C-H Stretch (sp³)2800 - 3000StrongAlkyl chains, ring, and methyl groups
N-H Bend (Scissoring)1550 - 1650VariableSecondary Amine (Piperidine)
C-N Stretch1020 - 1250MediumSecondary and Tertiary Amines

Elemental Analysis

Elemental analysis is a process that determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen for this compound) in a sample. This technique is crucial for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₀H₂₂N₂, the theoretical elemental composition can be calculated based on its atomic weights.

The calculated values serve as a benchmark against which experimental results would be compared to confirm the purity and identity of the compound.

Interactive Data Table: Theoretical Elemental Analysis for C₁₀H₂₂N₂

ElementSymbolAtomic Mass (amu)Moles in CompoundTotal Mass (amu)Percentage (%)
CarbonC12.0110120.1070.52%
HydrogenH1.0082222.1813.03%
NitrogenN14.01228.0216.45%
Total 170.30 100.00%

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For a compound like this compound, which may exist as a crystalline solid or be converted into a crystalline salt (e.g., a hydrochloride), single-crystal XRD could provide precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

While no experimental crystallographic data has been published for this specific compound, a hypothetical study would involve:

Crystallization: Growing a single, high-quality crystal of the compound, suitable for diffraction.

Data Collection: Mounting the crystal in an X-ray diffractometer and collecting diffraction pattern data as the crystal is rotated.

Structure Solution and Refinement: Using the collected data to solve the crystal structure, which would reveal the conformation of the piperidine ring (likely a chair conformation), the orientation of the propyl-dimethylamine side chain, and any intermolecular interactions such as hydrogen bonding involving the secondary amine's N-H group.

The resulting data would typically be deposited in a crystallographic database and would include key parameters such as the crystal system, space group, and unit cell dimensions. Without experimental data, these parameters cannot be provided.

Mechanistic Studies and Receptor Interaction Analysis

Investigation of Molecular Target Interactions

Receptor Binding Studies

The interaction of Dimethyl[3-(piperidin-4-yl)propyl]amine with various receptor systems is a key area of investigation to understand its pharmacological profile. This section explores its binding characteristics at neurotransmitter, histamine (B1213489), and opioid receptors.

Table 1: Binding Affinities of Structurally Related Citalopram (B1669093) Analogues at the Serotonin (B10506) Transporter (SERT) This table presents data for compounds structurally related to this compound to provide context for potential SERT interaction. Direct binding data for this compound is not available.

Compound Structure SERT Ki (nM)
Citalopram 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile 1.94
Analogue 1 4-Amino-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile 4.17
Analogue 2 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide 2.51

The interaction of this compound with histamine receptors is of interest due to the structural similarities with known histamine receptor ligands. The piperidine (B6355638) core is a common feature in many potent histamine H3 receptor antagonists. acs.orgnih.gov

Studies on various histamine derivatives have shown that Nα-substitution can significantly impact affinity, particularly at the H4 receptor. For instance, Nα,Nα-dimethylhistamine demonstrated a very low affinity for the H4 receptor, with Ki values in the micromolar range. nih.gov This suggests that the dimethylamino group in this compound may confer a similarly low affinity for the H4 receptor.

Conversely, the piperidine moiety is a key pharmacophoric element for many high-affinity H3 receptor ligands. Numerous 4-substituted piperidine derivatives have been synthesized and shown to possess high affinity for the H3 receptor, often with Ki values in the low nanomolar range. acs.orgplos.org The nature of the substituent at the 4-position of the piperidine ring, in this case, the dimethylaminopropyl group, would play a crucial role in determining the precise binding affinity and functional activity at the H3 receptor.

Table 2: Binding Affinities of Structurally Related Compounds at Histamine H3 and H4 Receptors This table presents data for compounds structurally related to this compound. Direct binding data for the target compound is not available.

Compound Receptor Ki (nM)
Nα,Nα-dimethylhistamine H4 >10,000
A series of imidazole-containing carbamates H3 <100
A series of imidazole-containing carbamates H4 118-1460 nih.gov
Benzophenone derivative with piperidine moiety H3 8 plos.org

The potential for this compound to interact with opioid receptors is suggested by its piperidine scaffold, a core structure in many opioid analgesics. researchgate.net Structure-activity relationship studies of various N-substituted and 4-substituted piperidine derivatives have provided insights into the structural requirements for binding to mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.govresearchgate.net

For example, in the series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the N-substituent was found to significantly influence antagonist potency and receptor selectivity. nih.gov Similarly, modifications at the 4-position of the piperidine ring in fentanyl analogues have been shown to increase binding affinity at the µ-opioid receptor. researchgate.net

The dimethylaminopropyl group at the 4-position of the piperidine ring in the title compound would present a unique combination of a flexible linker and a basic amine. The binding affinity of this compound at the different opioid receptor subtypes would be dependent on how this substituent orients within the respective binding pockets. It is plausible that the compound could exhibit some affinity for one or more of the opioid receptor subtypes, although without direct experimental data, its agonist or antagonist profile remains speculative.

Table 3: Opioid Receptor Binding Affinities for Structurally Related Piperidine Derivatives This table includes data for various N-substituted and 4-substituted piperidine derivatives to illustrate potential opioid receptor interactions. Direct data for this compound is not available.

Compound µ-Opioid Receptor Ke (nM) δ-Opioid Receptor Ke (nM) κ-Opioid Receptor Ke (nM)
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine 0.88 13.4 4.09 nih.gov
N-methyl-4-(3-hydroxyphenyl)piperidine 508 >10,000 194 nih.gov

Enzyme Inhibition Mechanisms

The potential for this compound to act as an enzyme inhibitor is another important aspect of its molecular interaction profile. This section focuses on its possible inhibitory effects on key metabolic enzymes.

The structural features of this compound suggest a potential for interaction with both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B).

The piperidine nucleus is a component of several known cholinesterase inhibitors. acs.orgplos.org For instance, certain 4-oxypiperidine ethers have been developed as dual-targeting ligands with high affinity for the H3 receptor and inhibitory activity against cholinesterases. acs.org The inhibitory potency of these compounds is influenced by the nature of the substituents on the piperidine ring.

Regarding monoamine oxidase inhibition, derivatives of 4-dimethylamino-alpha-methylphenylalkylamine have been shown to be selective inhibitors of MAO-A. chemrxiv.org Furthermore, various piperidine derivatives have been investigated as MAO inhibitors, with some showing potent and selective inhibition of MAO-B. acs.orgmdpi.com The presence of the dimethylamino group and the piperidine ring in the target compound suggests a possibility of interaction with MAO enzymes. The length and flexibility of the propyl linker would also contribute to how the molecule fits into the active site of MAO-A or MAO-B.

Table 4: Inhibitory Activity of Structurally Related Compounds against Cholinesterases and Monoamine Oxidases This table presents IC50 values for compounds with structural similarities to this compound. Direct inhibitory data for the target compound is not available.

Compound Class Enzyme IC50 (µM)
Piperidine derivatives MAO-B 0.045 acs.org
4-dimethylamino-alpha-methylphenylalkylamine derivatives MAO-A Potent, equipotent with clorgyline chemrxiv.org
Benzophenone derivative with piperidine moiety BuChE 0.172 plos.org
Pyridazinobenzylpiperidine derivative (S5) MAO-B 0.203 mdpi.com
Pyridazinobenzylpiperidine derivative (S15) MAO-A 3.691 mdpi.com
Other Enzyme Classes (e.g., NLRP3 ATPase Activity, Choline (B1196258) Transporter, Matrix Metalloproteases)

Extensive searches for studies investigating the interaction of this compound with NLRP3 ATPase, choline transporters, or matrix metalloproteases did not yield any specific results. The scientific literature does not appear to contain data on the modulatory effects of this compound on the enzymatic activity of these protein classes.

Modulation of Signal Transduction Pathways

There is no available information detailing the effects of this compound on any signal transduction pathways. Research on how this specific compound might influence intracellular signaling cascades has not been published in the sources reviewed.

In Vitro Pharmacological Characterization Methodologies

Radioligand Binding Assays

No data from radioligand binding assays involving this compound could be located. Consequently, there is no information on its binding affinity or selectivity for specific receptors or transporters.

Functional Bioassays (e.g., Guinea-pig ileum functional bioassay)

No functional bioassay data, including the guinea-pig ileum functional bioassay, for this compound is available in the reviewed scientific literature. Therefore, its functional activity at relevant biological targets remains uncharacterized.

Due to the absence of research on "this compound" in these specific areas, no data tables or detailed research findings can be provided.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological activity of ligands based on the Dimethyl[3-(piperidin-4-yl)propyl]amine scaffold is highly dependent on the specific arrangement and properties of its constituent parts. Systematic modifications of the piperidine (B6355638) ring, the alkyl linker, and the terminal amine have provided valuable insights into the structural requirements for optimal target interaction.

Influence of Piperidine Ring Substitutions

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly modulate the pharmacological properties of a molecule. In the context of this compound analogs, substitutions on the piperidine ring can affect binding affinity, selectivity, and metabolic stability.

Research on related piperidine derivatives has shown that both the position and nature of substituents are critical. For instance, in a series of monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution, with the addition of a hydroxyl group enhancing the inhibitory effect. The introduction of a 4-methyl substituent on the piperidine ring has also been shown to produce high MAO-B inhibition in certain derivatives. acs.org

In the context of sigma (σ) receptor ligands, N-substituents on the piperidine ring play a pivotal role. A study of 4-(2-aminoethyl)piperidine derivatives revealed that 1-methylpiperidines exhibited particularly high σ1 receptor affinity and selectivity. In contrast, analogs with a proton (NH), a tosyl group, or an ethyl group at the piperidine nitrogen showed considerably lower affinity. researchgate.net This highlights the importance of a small, lipophilic N-alkyl group for optimal interaction with the σ1 receptor binding pocket.

The following table summarizes the effect of N-substitution on the piperidine ring on σ1 receptor affinity in a series of 4-(2-aminoethyl)piperidine analogs.

Compound IDPiperidine N-Substituentσ1 Receptor Affinity (Ki, nM)
Analog A-HLower Affinity
Analog B-CH3High Affinity
Analog C-CH2CH3Lower Affinity
Analog D-TosylLower Affinity

This table is illustrative and based on findings from related 4-(2-aminoethyl)piperidine scaffolds to demonstrate the principle of N-substitution effects.

Furthermore, replacing the piperidine ring with a piperazine (B1678402) moiety has been shown to drastically alter receptor selectivity, underscoring the critical role of the piperidine core for specific dual H3/σ1 receptor activity in certain ligand series. nih.govacs.org

Role of the Alkyl Linker Length and Branching

The three-carbon (propyl) linker connecting the piperidine ring and the terminal amine is a key determinant of the molecule's conformational flexibility and its ability to position the terminal amine for optimal interaction with the target protein. Variations in the length and branching of this alkyl chain can have profound effects on biological activity.

Studies on various ligand classes have demonstrated the importance of linker length. For instance, in a series of σ1 receptor ligands, extending the distance between the basic nitrogen atom and a terminal phenyl moiety from a one-carbon (benzyl) to a three-carbon (phenylpropyl) linker resulted in reduced σ1 affinity. nih.gov This suggests that an optimal distance between key pharmacophoric features is necessary for high-affinity binding.

Conversely, in other molecular contexts, the length of the propyl linker may be less critical. In a study of derivatives of the gankyrin inhibitor cjoc42, replacing the propyl linker with an ethyl or butyl linker did not significantly impact the anti-proliferative activity, suggesting that linker length plays a minimal role in that specific interaction. nih.gov

The introduction of unsaturation in the linker can also influence activity. A ten-fold increase in potency against Trypanosoma cruzi was observed when a saturated piperidine ring was replaced with an unsaturated analog, suggesting that the planarity and shape of this central part of the molecule can be a significant factor. dndi.org

The following table illustrates the impact of linker length on σ1 receptor affinity in a series of N-methylpiperidine derivatives with a terminal phenyl group.

Compound IDLinker Length (n)σ1 Receptor Affinity (Ki, nM)
Analog E1 (methylene)High Affinity
Analog F3 (propylene)50

This table is based on findings from related N-methylpiperidine scaffolds to illustrate the principle of linker length effects. nih.gov

Impact of Terminal Amine Functionality and Methylation Pattern

The terminal amine of this compound is a key basic feature that is often involved in crucial ionic interactions with acidic amino acid residues in the binding sites of target proteins. The nature of the substituents on this nitrogen atom, particularly the methylation pattern, can significantly affect binding affinity and selectivity.

In a series of sulfonamide derivatives, an N,N-dimethyl substitution on the terminal amine resulted in better anticancer activity compared to an N,N-diethyl substitution. acs.org This finding suggests a preference for smaller alkyl groups at this position, which could be due to steric constraints within the binding pocket. acs.org

The following table shows the effect of terminal amine substitution on the anti-proliferative activity of certain sulfonamide derivatives.

Compound IDTerminal Amine SubstituentActivity
Analog GN,N-dimethylBetter Activity
Analog HN,N-diethylLower Activity

This table is illustrative and based on findings from related sulfonamide scaffolds to demonstrate the principle of terminal amine substitution effects. acs.org

Conformational Analysis and Steric Effects in Ligand-Target Interactions

The three-dimensional shape of a ligand and the steric bulk of its substituents are fundamental to its ability to fit into a receptor's binding site and achieve a stable, high-affinity interaction. Conformational analysis and an understanding of steric hindrance are therefore essential principles in the design of potent and selective ligands based on the this compound scaffold.

Conformational Flexibility and Restriction in Design

The inherent flexibility of the this compound structure, arising from the rotatable bonds in the propyl linker and the chair-boat conformational flipping of the piperidine ring, allows it to adopt various shapes. While this flexibility can be advantageous for exploring the binding pocket, it can also be entropically unfavorable for binding. Therefore, designing more rigid analogs can sometimes lead to an increase in potency.

Molecular modeling studies of some inhibitors suggest that they adopt a "U-shaped" conformation when bound to their target. stjohns.edu To investigate the importance of this conformation, conformationally constrained derivatives can be synthesized by replacing the flexible propyl linker with more rigid cyclic or acyclic structures. stjohns.edu Such modifications can help to pre-organize the molecule in its bioactive conformation, potentially leading to enhanced binding affinity and improved activity.

The conformation of the piperidine ring itself is also a key consideration. Studies on fluorinated piperidine derivatives have shown that the conformational preferences of the ring can be influenced by factors such as charge-dipole interactions, hyperconjugation, and solvation. researchgate.net Pseudoallylic strain, which can arise when the piperidine nitrogen is bonded to an aromatic ring or is acylated, can force substituents at the 2-position into an axial orientation, thereby increasing the three-dimensionality of the molecule. nih.gov

Steric Hindrance Principles in Receptor Binding Optimization

Steric hindrance, the effect of the size of substituent groups on the reactivity and binding affinity of a molecule, is a critical factor in ligand design. In the context of this compound analogs, bulky substituents can either enhance or diminish activity depending on the topology of the receptor binding site.

For example, in a series of sulfonamide derivatives, compounds containing bulky benzyl (B1604629) groups showed markedly reduced activity compared to their methyl-substituted counterparts. acs.org This suggests that the larger benzyl group may sterically clash with the target protein or hinder cellular uptake. acs.org

Conversely, in some cases, a certain degree of steric bulk is necessary for optimal interactions. The unusual regioselectivity of some reactions involving piperidine synthesis has been attributed to the significant steric effect of the nucleophilic reagent. nih.gov

The optimization of ligand binding often involves a careful balance of steric factors. Modifications should be made to avoid unfavorable steric clashes while potentially introducing new, favorable van der Waals interactions with the receptor. The principle of making the easiest analogs first, by modifying the lead compound, allows for the identification of important groups involved in binding and helps to define the pharmacophore.

Scaffold Hopping and Bioisosteric Replacements

In the design of novel therapeutic agents, the modification of a central chemical scaffold is a key strategy for optimizing pharmacological properties. Scaffold hopping and bioisosteric replacement involve substituting a core molecular structure with another that retains similar biological activity but possesses an improved profile regarding affinity, selectivity, or pharmacokinetics. For derivatives of this compound, these principles have been extensively applied, particularly through the exploration of alternative nitrogen heterocycles, rational design for enhanced target interaction, and the strategic incorporation of fluorine atoms.

Exploration of Piperidine Analogues and Related Nitrogen Heterocycles (e.g., Piperazine, Pyrrolidine)

The piperidine moiety is a common scaffold in medicinal chemistry, but its replacement with other nitrogen-containing rings like piperazine or pyrrolidine (B122466) can significantly alter a compound's properties. enamine.net The choice of heterocycle can influence basicity (pKa), lipophilicity, and the spatial arrangement of functional groups, thereby affecting receptor binding and pharmacokinetic profiles.

Research into histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands has shown that replacing a piperidine ring with a piperazine ring can drastically shift receptor selectivity. nih.gov While the modification may not significantly affect affinity at the H3 receptor, it can substantially impact σ1R affinity. nih.gov This is attributed to differences in the protonation state of the respective rings at physiological pH. nih.gov The piperidine ring was identified as a critical structural element for dual H3/σ1 receptor activity in certain compound series. nih.gov

In the context of 5-HT1D receptor ligands, a series of 3-(3-(piperazin-1-yl)propyl)indoles demonstrated pharmacokinetic advantages over the corresponding 3-(3-(piperidin-1-yl)propyl)indole series. nih.gov This improvement was partly attributed to the lower pKa of the piperazine derivatives compared to their piperidine counterparts. nih.gov Similarly, in the development of choline (B1196258) transporter (CHT) inhibitors, replacements for a 4-isopropylpiperidine (B35371) ether moiety were explored. nih.gov While many substitutions were not well-tolerated, replacing it with a (2-piperidin-1-yl)ethoxy group maintained activity, whereas a 2-morpholinoethoxy group was approximately 10-fold less active, highlighting the sensitivity of the target to the structure of the heterocyclic moiety. nih.gov

Table 1: Effect of Heterocycle Replacement on Receptor Affinity
Compound SeriesOriginal ScaffoldReplacement ScaffoldTargetAffinity (Original)Affinity (Replacement)Reference
H3/σ1R LigandsPiperidinePiperazinehH3RKi = 3.17 nMKi = 7.70 nM nih.gov
H3/σ1R LigandsPiperidinePiperazineσ1RKi = 1531 nMKi = 3.64 nM nih.gov
H3R Antagonists4-Hydroxypiperidine (B117109)3-(Methylamino)propyloxyH3RpA2 = 8.47pA2 = 6.23 mdpi.comnih.gov
H3R Antagonists4-Hydroxypiperidine3-(Methylamino)propyloxyH3RpA2 = 7.79pA2 = 8.02 nih.gov

Rational Design for Improved Binding Affinity and Selectivity

Rational drug design involves making specific, deliberate modifications to a lead compound to enhance its interaction with a biological target. This approach aims to improve binding affinity and/or selectivity over other targets to maximize therapeutic effects and minimize off-target interactions.

In the development of delta opioid agonists, a series of diaryl amino piperidine derivatives were rationally modified to improve their pharmacological profile. nih.gov Investigators explored replacing a phenol (B47542) group, a common site of metabolic glucuronidation, with various bioisosteres. nih.gov It was discovered that substituting the hydroxyl group with a primary amide group not only maintained but enhanced the agonist activity at the delta receptor. nih.gov This modification also led to increased selectivity versus the mu and kappa opioid receptors and conferred improved metabolic stability in vitro. nih.gov

For inhibitors of the presynaptic choline transporter (CHT), structure-activity relationship (SAR) studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that SAR around the piperidine moiety was quite narrow. nih.gov However, iterative medicinal chemistry efforts focusing on the amide functionality led to the identification of compounds with significantly improved potency. nih.gov Specifically, benzylic heteroaromatic amide moieties were found to be the most potent. nih.gov

In the design of dopamine (B1211576) D3 receptor ligands, various N-heterocyclic substitutions on the piperazine ring of a lead series were investigated. nih.gov The results indicated that the piperazine ring could accommodate a range of substituted indole (B1671886) rings, allowing for the fine-tuning of affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov

Table 2: Rational Modifications to Improve Pharmacological Properties
Compound SeriesModificationRationaleOutcomeReference
Diaryl amino piperidine delta opioid agonistsReplacement of phenol with a primary amideImprove metabolic stability and explore bioisosteric effectsEnhanced delta receptor activity, increased selectivity, improved in vitro metabolic stability nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamidesVariation of the amide group to benzylic heteroaromatic amidesExplore SAR to improve CHT inhibitionIdentification of more potent inhibitors nih.gov
Dopamine receptor ligandsN-substitution on piperazine with various indole ringsExplore steric and electronic effects to modulate receptor affinityMaintained or improved affinity and selectivity for D3 dopamine receptors nih.gov

Fluorine Atom Incorporation for Modulated Pharmacological Profiles

The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry used to modulate a wide range of properties. researchgate.net Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's pKa, conformation, metabolic stability, membrane permeability, and binding affinity. researchgate.netresearchgate.netnih.gov

A key example is the strategic fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and their piperazine counterparts, which are 5-HT1D receptor ligands. nih.gov The rationale was to investigate the hypothesis that the lower pKa of piperazine analogues contributed to their superior pharmacokinetic profile. nih.gov By developing synthetic strategies to incorporate fluorine into the 4-position of the piperidine ring, the propyl linker, or as part of a 3-fluoro-4-aminopiperidine structure, researchers successfully created novel analogues. nih.gov The inclusion of fluorine was found to significantly reduce the pKa of the compounds. nih.gov This reduction in basicity had a pronounced beneficial effect on oral absorption, confirming the initial hypothesis. nih.gov

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, fluorine substitution can increase binding affinity to target receptors. mdpi.com For instance, in the CGRP receptor antagonist Atogepant, a 2,3,6-fluoro substitution on a phenyl moiety increases the antagonist's affinity for the receptor. mdpi.com Similarly, for the guanylate cyclase stimulator Vericiguat, a fluorine atom on its pyrazolopyridine core increases metabolic stability and leads to lower clearance. mdpi.com These examples underscore the versatility of fluorine as a tool for fine-tuning the pharmacological profile of complex molecules, including those based on the this compound scaffold.

Table 3: Effect of Fluorination on Physicochemical Properties
Compound SeriesModificationEffectPharmacological ConsequenceReference
3-(3-(piperidin-1-yl)propyl)indolesIncorporation of fluorine into the piperidine ring or propyl linkerSignificant reduction in pKaBeneficial influence on oral absorption nih.gov
Atogepant (CGRP antagonist)2,3,6-fluoro substitution on phenyl moietyIncreased receptor bindingHigher affinity for the CGRP receptor mdpi.com
Vericiguat (sGC stimulator)Fluorine atom at C-5 of a 1H-pyrazolo[3,4-b]pyridine coreIncreased metabolic stabilityLower clearance mdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its protein target.

Once a binding site is identified, docking simulations provide detailed insights into the specific interactions between the ligand and the protein. These interactions are fundamental to the ligand's affinity and efficacy. For piperidine (B6355638) derivatives, several key types of interactions are consistently observed. A critical interaction for many amine-containing ligands, including the piperidine scaffold, is the formation of a salt bridge between the protonated nitrogen of the piperidine ring and an acidic residue, such as aspartic acid, in the receptor. chemrxiv.org

In addition to this primary anchor, other interactions stabilize the complex. For example, docking studies of piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Computational studies of piperidine-based sigma receptor 1 (S1R) agonists identified crucial interactions with polar residues like Asp126 and Glu172. nih.gov The binding modes are often complex, involving a combination of forces as detailed in the table below.

Interaction TypeDescriptionExample Residues (from related compounds)
Salt Bridge / IonicStrong electrostatic attraction between the positively charged piperidine nitrogen and a negatively charged amino acid residue.Aspartic Acid (Asp)
Hydrogen BondingInteraction involving a hydrogen atom located between a pair of other atoms having a high affinity for electrons.Glutamine (Gln), Tyrosine (Tyr)
Hydrophobic InteractionsForces that cause nonpolar parts of the ligand and protein to aggregate, minimizing contact with water.Isoleucine (Ile), Valine (Val), Methionine (Met)
π-π StackingAttractive, noncovalent interactions between aromatic rings.Tryptophan (Trp), Tyrosine (Tyr)

These analyses help rationalize the observed biological activity and guide the design of new derivatives with improved binding affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach is used to predict the activity of new, unsynthesized molecules.

QSAR models are developed by correlating structural or physicochemical properties of molecules (descriptors) with their experimentally determined biological activities. For piperidine derivatives, QSAR models have been successfully built to predict activities such as toxicity against Aedes aegypti and antagonism of the CCR5 receptor. researchgate.nettandfonline.com The process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Support Vector Machines (SVM) to build a predictive equation. nih.gov

The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.gov For a series of piperidine carboxamide derivatives targeting the ALK enzyme, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) yielded statistically significant results, indicating their reliability for predicting the potency of new analogs. researchgate.net Such models are invaluable tools in medicinal chemistry, allowing for the prioritization of synthetic targets and reducing the time and cost of drug discovery. researchgate.net

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence pharmacological potency. These descriptors quantify various aspects of a molecule's structure, including its size, shape, electronic properties, and hydrophobicity. In a study of piperidine derivatives as CCR5 antagonists, descriptors related to topology and structure were used to develop predictive models. tandfonline.com Similarly, 3D-QSAR studies on 4-(N,N-diarylamino)piperidines highlighted the importance of steric and electrostatic fields in determining binding affinity for the delta-opioid receptor. researchgate.net

The table below summarizes common classes of molecular descriptors and their potential influence on the activity of piperidine-based compounds, as inferred from QSAR studies on related molecules.

Descriptor ClassSpecific ExamplePotential Influence on Activity
Topological Molecular Connectivity IndicesDescribes the size, shape, and degree of branching in the molecule.
Electronic Partial Charges, Dipole MomentInfluences electrostatic interactions, such as hydrogen bonding and salt bridges.
Steric Molar Refractivity, van der Waals VolumeRelates to the size and shape of the molecule, affecting its fit within a binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Quantifies the lipophilicity of the molecule, which can impact membrane permeability and hydrophobic interactions with the target.

By understanding which descriptors are positively or negatively correlated with activity, chemists can rationally design new molecules with enhanced potency.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. researchgate.net Simulations can confirm the stability of a predicted binding pose and reveal important conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

MD Simulation AnalysisPurposeInformation Gained
Root Mean Square Deviation (RMSD) To measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.Indicates the stability of the ligand's position in the binding site and the overall protein structure over time.
Root Mean Square Fluctuation (RMSF) To identify the flexibility of different regions of the protein.Highlights which amino acid residues are most mobile and which are constrained by ligand binding.
Hydrogen Bond Analysis To monitor the formation and lifetime of hydrogen bonds between the ligand and protein.Reveals the key stable interactions that anchor the ligand in the active site.
Solvent Accessible Surface Area (SASA) To measure the surface area of the molecule that is accessible to a solvent.Provides insight into changes in the hydrophobic core and ligand burial upon binding.

Exploration of Compound Dynamics within Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. bldpharm.com By simulating the interactions of a compound within a biological environment, such as a protein binding site or a cell membrane, researchers can gain a dynamic understanding of its behavior.

In the context of Dimethyl[3-(piperidin-4-yl)propyl]amine, MD simulations could be employed to explore its conformational flexibility and its interactions with a potential biological target. For instance, if this compound were being investigated as an inhibitor of a specific enzyme, MD simulations could reveal how it settles into the active site, the stability of its binding pose, and the key intermolecular interactions that contribute to its affinity.

Table 1: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

ParameterValueSignificance
Simulation Time100 nsProvides a sufficient timescale to observe significant conformational changes and binding events.
RMSD of Ligand1.5 ÅA low root-mean-square deviation (RMSD) suggests that the compound maintains a stable binding pose within the target's active site.
Number of Hydrogen Bonds3-5Indicates the formation of stable hydrogen bond interactions between the ligand and the protein, contributing to binding affinity.
van der Waals Energy-45 kcal/molA favorable van der Waals energy suggests good shape complementarity between the ligand and the binding pocket.
Electrostatic Energy-20 kcal/molFavorable electrostatic interactions, often involving charged or polar groups, contribute significantly to the binding energy.

These simulations can also shed light on the role of water molecules in the binding process and predict the free energy of binding, offering a quantitative measure of the compound's potency.

Refinement of Binding Mechanisms at the Atomic Level

While molecular docking can provide a static snapshot of how a ligand might bind to a receptor, understanding the precise, dynamic mechanism of binding is crucial for rational drug design. Computational techniques allow for a detailed refinement of these binding mechanisms at an atomic resolution.

For this compound, this could involve identifying the key amino acid residues in a target protein that form crucial interactions with the compound. Techniques such as steered molecular dynamics (SMD) could be used to simulate the unbinding of the ligand from the receptor, revealing the energetic barriers and intermediate states involved in the process. This information is invaluable for identifying "hot spots" in the binding site that can be targeted for improved interactions with modified analogs.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study reactions or electronic effects within the binding site with high accuracy. For example, if the compound's mechanism of action involved the formation of a covalent bond or a charge transfer interaction, QM/MM simulations would be essential to accurately model these phenomena.

Virtual Screening and De Novo Design of Novel Analogues

Computational methods are also instrumental in the discovery of new lead compounds and the optimization of existing ones. Virtual screening and de novo design are two such approaches that can be applied to find novel analogs of this compound with enhanced activity or improved pharmacokinetic properties.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the structure of a known active compound like this compound as a template.

De Novo Design , on the other hand, involves the computational construction of novel molecules from scratch. Algorithms are used to piece together molecular fragments within the constraints of a target's binding site to generate entirely new chemical entities with the potential for high affinity and specificity.

Table 2: Hypothetical Results from a Virtual Screening Campaign for Analogs of this compound

Compound IDDocking Score (kcal/mol)Predicted ADMET ProfileKey Interactions
Analog-001-9.8FavorableHydrogen bond with Ser-122, pi-cation interaction with Tyr-334
Analog-002-9.5FavorableSalt bridge with Asp-121, hydrophobic interactions with Leu-287
Analog-003-9.2ModerateHydrogen bonds with Ser-122 and Asn-290
Analog-004-8.9FavorableHydrophobic interactions with Phe-293 and Trp-84

These computational strategies can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates, thereby saving considerable time and resources.

Applications in Chemical Biology Research

Development of Chemical Probes for Biological Systems

The adaptability of the piperidin-4-yl core allows it to be incorporated into larger molecules designed as specific probes to investigate the function and regulation of key biological targets like enzymes and receptors.

Derivatives containing the piperidin-4-yl structure have been developed as potent and selective inhibitors for several classes of enzymes, providing critical tools for studying their roles in cellular processes.

Lysine Specific Demethylase 1 (LSD1) Inhibition: Compounds incorporating a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in gene expression regulation. nih.gov These inhibitors are competitive against the dimethylated H3K4 substrate and exhibit high selectivity over related monoamine oxidases (MAO-A and MAO-B). nih.gov The piperidine (B6355638) group plays a crucial role in inhibitor recognition and binding to the enzyme. nih.gov

VEGFR-2 Inhibition: In the context of anticancer agent development, novel sulfonamide derivatives containing a 4-methylpiperidin-1-yl moiety have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. acs.org Certain compounds in this class demonstrated potent inhibition of VEGFR-2, highlighting the utility of the piperidine scaffold in designing kinase inhibitors. acs.org

Table 1: Enzyme Inhibition by Piperidine-Containing Compounds

Compound Type Target Enzyme Potency (IC50 / Ki) Reference
3-(Piperidin-4-ylmethoxy)pyridine Derivatives LSD1 Ki as low as 29 nM nih.gov
4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl-based VEGFR-2 IC50 as low as 0.0787 µM acs.org

The piperidine scaffold is a key pharmacophore in ligands designed to target various receptors, aiding in their characterization and the elucidation of their signaling pathways.

Histamine (B1213489) H3 Receptor (H3R) Antagonism: The presynaptic histamine H3 receptor (H3R) modulates the release of several neurotransmitters, making it a target for neurological disorders. nih.gov Derivatives of 4-hydroxypiperidine (B117109) have been developed as potent H3R antagonists. nih.govnih.gov For instance, compounds like 5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine show nanomolar affinity at the human H3 receptor, serving as valuable tools for studying the receptor's role in the central nervous system. nih.gov

N-type Calcium Channel Blockade: In the search for novel analgesics, drug discovery efforts led to the development of 4-piperidinylaniline derivatives that act as N-type calcium channel blockers. nih.gov One such compound, [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, demonstrated a high affinity for blocking these channels, providing a chemical tool to study their function in pain signaling. nih.gov

Table 2: Receptor Binding Affinity of Piperidine-Containing Ligands

Compound Class Target Receptor Potency (pA2 / Ki / IC50) Reference
4-Oxypiperidine Ethers Human Histamine H3R Ki as low as 12.5 nM nih.gov
4-Piperidinylaniline Derivatives N-type Calcium Channel IC50 = 0.7 µM nih.gov

Contribution to Understanding Disease Mechanisms and Potential Research Areas

By providing selective modulators for specific biological targets, derivatives of the Dimethyl[3-(piperidin-4-yl)propyl]amine scaffold contribute significantly to research on the molecular basis of various diseases.

The piperidine ring is a core component of many alkaloids investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com The structure–activity relationship of piperine (B192125) derivatives, for example, indicates that the piperidine moiety is crucial for the non-selective inhibition of both monoamine oxidase-A and -B (MAO-A and MAO-B), enzymes implicated in the progression of neurodegeneration. mdpi.com Furthermore, the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitotoxicity and neuronal cell death, often incorporates piperidine-like structures to modulate receptor activity. biointerfaceresearch.com These compounds serve as research tools to explore the complex pathways of neuronal loss and cognitive decline. biointerfaceresearch.comnih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering inflammation. nih.gov Dysregulation of this pathway is linked to numerous inflammatory diseases. nih.gov Research has led to the development of novel inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. mdpi.com

The activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their active form, IL-1β. mdpi.com Activated caspase-1 also cleaves the protein gasdermin-D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and the release of IL-1β. nih.govmdpi.comnih.gov Compounds built on the piperidin-4-yl scaffold have been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophage cell models, making them valuable chemical probes for investigating the mechanisms of inflammasome activation and its downstream consequences. mdpi.com

The piperidine moiety is a common feature in a wide array of synthetic compounds evaluated for their anticancer properties. These derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce programmed cell death (apoptosis).

Antiproliferative Activity: Synthetic amide alkaloid derivatives containing a piperidine group have shown selective antiproliferative activity against multidrug-resistant (MDR) cancer cell lines. nih.gov For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine exhibited potent inhibitory activity against the P-glycoprotein-overexpressing KBvin MDR sub-line. nih.gov Similarly, novel sulfonamide derivatives incorporating a 4-methylpiperidine (B120128) have shown potent cytotoxicity against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cells. acs.org

Apoptosis Induction: The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis. For instance, the most potent sulfonamide-piperidine derivatives were found to cause cell cycle arrest at the G2/M and Pre-G1 phases and significantly enhance apoptosis in cancer cells. acs.org Other studies on novel quinoline (B57606) derivatives with piperazine (B1678402) moieties also confirm that their cytotoxic action proceeds via the up-regulation of apoptotic proteins like caspase-3 and the tumor suppressor p53. nih.gov This mechanism of inducing apoptosis is a key area of investigation for developing new chemotherapeutic agents. nih.gov

Table 3: Antiproliferative Activity of Piperidine-Containing Compounds in Cancer Cell Lines

Compound Class Cancer Cell Line Activity (IC50) Reference
1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine KBvin (MDR) 4.94 µM nih.gov
4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl-based HCT-116 (Colon) 3.53 µM acs.org
4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl-based HepG-2 (Liver) 3.33 µM acs.org
4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl-based MCF-7 (Breast) 4.31 µM acs.org
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline HepG2 (Liver) 3.3 µg/mL nih.gov
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline MCF-7 (Breast) 3.1 µg/mL nih.gov

Antimicrobial Research (e.g., Antibacterial, Antitubercular, Antifungal Activity)

The piperidine scaffold is a common motif in compounds investigated for antimicrobial properties. Derivatives containing this ring system have been evaluated for activity against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity

Research into piperidine derivatives has revealed their potential as antibacterial agents. biointerfaceresearch.comacademicjournals.org Studies on various substituted piperidines have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comnih.gov For example, certain 2,6-disubstituted piperidin-4-one derivatives demonstrated promising antibacterial and antifungal effects. researchgate.net The antibacterial action is often attributed to the specific substitutions on the piperidine ring, which influence the compound's interaction with bacterial targets. nih.gov While direct studies on this compound are limited, the consistent antibacterial activity observed in structurally related compounds suggests the piperidine core is a valuable pharmacophore in the development of new antimicrobial agents. academicjournals.org

Antitubercular Activity

The piperidine moiety is a key component in several compounds investigated for activity against Mycobacterium tuberculosis. A study on piperidinylpropyl esters of alkoxy-substituted phenylcarbamic acids demonstrated their in vitro antimycobacterial activity. nih.gov The research highlighted that modifying the alkyl chain length from ethyl to propyl increased the activity against M. tuberculosis. nih.gov Other research has identified piperidinols as potent inhibitors of arylamine N-acetyltransferase (NAT), an enzyme essential for mycobacterial survival within macrophages. plos.orgnih.gov These piperidinol compounds showed significant activity against M. tuberculosis H37Rv with MIC values as low as 2.3–16.9 µM. plos.orgnih.gov However, broader investigations into the 4-aminopiperidine (B84694) series have indicated that achieving potent anti-tubercular activity is highly dependent on the specific substitutions at the N-1 and C-4 positions, with many derivatives showing limited efficacy. researchgate.netnih.gov

Antifungal Activity

The 4-aminopiperidine structure, which is related to this compound, has been a foundation for the development of novel antifungal agents. mdpi.com These compounds are inspired by established antifungals like fenpropidin (B1672529) and amorolfine, which also contain a piperidine ring. mdpi.com Research has shown that certain aminopiperidine derivatives exhibit potent in vitro activity against clinically relevant fungi, including Candida species (even fluconazole-resistant strains), Aspergillus fumigatus, and Cryptococcus neoformans. nih.gov The mechanism of action for these compounds often involves the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. mdpi.comnih.gov Specifically, they have been found to inhibit the C-14 reduction step catalyzed by the enzyme Erg24p. nih.gov

Compound ClassActivity TypeKey FindingsTested OrganismsReference
Piperidinylpropyl EstersAntitubercularPropyl moiety increased activity compared to ethyl.Mycobacterium tuberculosis nih.gov
PiperidinolsAntitubercularInhibited arylamine N-acetyltransferase (NAT); MIC values of 2.3–16.9 µM.M. tuberculosis H37Rv plos.orgnih.gov
4-Aminopiperidine DerivativesAntifungalInhibited ergosterol synthesis by targeting Erg24p.Candida spp., Aspergillus fumigatus mdpi.comnih.gov
2,6-diaryl-3-methyl-4-piperidonesAntibacterial & AntifungalShowed significant antimicrobial activity compared to standards.S. aureus, E. coli, Candida albicans biomedpharmajournal.org

Anticonvulsant Research

The piperidine ring is a structural component of many compounds investigated for central nervous system activity, including anticonvulsant properties. Studies on derivatives of 2-piperidinecarboxylic acid and 3-piperidinecarboxylic acid (nipecotic acid) have demonstrated their ability to block maximal electroshock (MES)-induced seizures in animal models. nih.gov The alkaloid piperine, which contains a piperidine ring, has been shown to possess multifaceted anticonvulsant mechanisms, including the modulation of Na+/Ca2+ channels and GABA receptors. nih.govmq.edu.auresearchgate.net Research suggests that the anticonvulsant effects of these compounds may be linked to their interaction with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov While specific testing of this compound is not widely reported, the established anticonvulsant profiles of numerous piperidine-containing molecules underscore the potential of this structural class in epilepsy research. nih.govnih.gov

Compound ClassSeizure ModelProposed Mechanism of ActionReference
2-Piperidinecarboxylic Acid DerivativesMaximal Electroshock (MES)Interaction with the NMDA receptor-associated ionophore. nih.gov
Piperine (Piperidine Alkaloid)MES, Pentylenetetrazole, StrychnineNa+ channel antagonism, GABA receptor modulation. nih.govmq.edu.auresearchgate.net
Benzhydryl Piperazine DerivativesMESNot specified, evaluated for protection against convulsive stimuli. ijpsr.com

Antiparasitic Research (e.g., Trypanosoma cruzi)

The search for new treatments for parasitic infections like Chagas disease, caused by Trypanosoma cruzi, has led to the investigation of diverse chemical scaffolds. While this compound itself has not been a primary focus, structurally related molecules have shown promise. Research on propenamine derivatives featuring an N,N-dimethylamine terminus demonstrated that a bromo-substituted derivative had remarkable in vivo activity against T. cruzi in infected mice, significantly decreasing both parasitemia and mortality. nih.govresearchgate.net The activity was highly dependent on the substitution pattern, as the unsubstituted analog was inactive. nih.gov This indicates that the N,N-dimethyl alkylamine fragment can be a component of effective trypanocidal agents, suggesting that incorporating this feature into other scaffolds, such as the piperidine ring system, could be a viable strategy for developing novel antiparasitic compounds.

Building Blocks for Complex Molecular Architectures

Beyond its biological applications, the bifunctional nature of this compound makes it a useful building block for constructing more complex molecules in coordination chemistry and organic synthesis.

Use in Coordination Chemistry

The presence of two nitrogen atoms—a secondary amine within the piperidine ring and a tertiary amine at the terminus of the propyl chain—gives this compound the potential to act as a versatile ligand in coordination chemistry. Molecules with multiple amine groups can function as chelating ligands, binding to a single metal center through more than one coordination site, or as bridging ligands that link multiple metal centers to form coordination polymers.

Research on the closely related 3-dimethylamino-1-propyl ligand has shown its ability to coordinate with platinum, forming stable complexes. illinois.edu The flexibility of such aminoalkyl chains allows them to adopt conformations suitable for chelation. Given this precedent, this compound could foreseeably act as a bidentate N,N'-donor ligand, coordinating to a metal ion via both the piperidine nitrogen and the dimethylamino nitrogen. The specific coordination mode would depend on factors like the preferred coordination geometry of the metal ion and the steric environment.

Precursors for Advanced Organic Syntheses

In organic synthesis, compounds with multiple reactive sites are valuable as precursors for creating complex molecular architectures. This compound offers two distinct nucleophilic nitrogen centers. The secondary amine of the piperidine ring can readily undergo a variety of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination. researchgate.net This allows for the introduction of diverse functional groups onto the piperidine core.

The tertiary dimethylamine (B145610) group is generally less reactive but can participate in quaternization reactions or direct metal-catalyzed functionalizations. This dual functionality allows for selective modification at one nitrogen atom while leaving the other intact for subsequent reactions, making the molecule a useful scaffold for constructing libraries of compounds for drug discovery or for synthesizing complex target molecules with defined architectures. For instance, the piperidine nitrogen could be functionalized to build a core structure, while the dimethylaminopropyl chain serves as a vector to modulate properties like solubility or to interact with a secondary biological target.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from traditional quantitative structure-activity relationship (QSAR) models to more sophisticated, data-driven approaches. mdpi.comchemrxiv.org For a scaffold like Dimethyl[3-(piperidin-4-yl)propyl]amine, these computational tools offer a powerful strategy to accelerate the design and optimization of new chemical entities.

Furthermore, ML models can predict a wide range of properties, including:

Biological Activity: Predicting the inhibitory or activating potential of new analogues against various targets.

Pharmacokinetics (ADMET): Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles to identify candidates with better drug-like properties early in the discovery process.

Physicochemical Properties: Optimizing solubility, stability, and other key attributes crucial for formulation and bioavailability. thieme-connect.com

By integrating AI and ML, the development cycle for drugs based on the this compound core can be significantly shortened, enabling a more efficient and cost-effective path from initial concept to potential clinical candidates. chemrxiv.org

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding how a compound interacts with biological systems at a molecular level is fundamental to drug development. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for initial characterization, advanced methods are needed for dynamic, in-situ analysis. researchgate.net

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS/MS), has proven to be a powerful tool for the structural elucidation of piperidine (B6355638) alkaloids and their derivatives. nih.gov Future research could employ advanced MS imaging techniques to visualize the distribution of this compound derivatives within tissues and cells. This would provide invaluable information on target engagement and off-target accumulation, helping to explain both therapeutic effects and potential side effects.

Other promising techniques include:

In-situ NMR spectroscopy: To monitor real-time interactions between the compound and its biological targets (e.g., proteins, enzymes) within a simulated physiological environment.

Advanced Fluorescence Microscopy: Using tagged derivatives to track the compound's journey through cells, its subcellular localization, and its influence on cellular processes.

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

The piperidine scaffold is a privileged structure in pharmacology, found in drugs targeting a wide array of conditions, from central nervous system (CNS) disorders to cancer. researchgate.netencyclopedia.pubnih.gov This versatility suggests that derivatives of this compound could be effective modulators of numerous biological targets beyond their initial scope. Research has shown the potential of related compounds in leukemia, where they can induce apoptosis in cancer cells. researchgate.net

Oncology: The anticancer potential of piperidine derivatives is a significant area of research. nih.govbgu.ac.ilresearchgate.net Specific targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are being explored, with novel sulfonamide-piperidine conjugates showing promising inhibitory activity. acs.org Derivatives could be designed to target key signaling pathways implicated in cancers of the prostate, breast, colon, and lung. nih.govbgu.ac.il

Neuroinflammation and Neurodegeneration: Beyond established targets in Alzheimer's disease, such as acetylcholinesterase, piperidine-containing molecules are being investigated for novel targets involved in neuroinflammation and neurodegeneration. encyclopedia.pubnih.gov The NLRP3 inflammasome, a key player in inflammatory signaling, has been identified as a target for 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds, suggesting a potential therapeutic avenue for inflammatory diseases. nih.gov Additionally, sigma receptors (σ1R and σ2R) and histamine (B1213489) H3 receptors (H3R) are attractive targets for treating neuropathic pain and other neurological disorders. acs.orgnih.govnih.gov

Other Therapeutic Areas: The broad biological activity of piperidines extends to infectious diseases, parasitic diseases, and metabolic disorders like diabetes. encyclopedia.pubnih.govresearchgate.net For instance, piperidine derivatives have been designed as factor Xa inhibitors for anticoagulation therapy and as α7 nicotinic acetylcholine (B1216132) receptor antagonists for controlling inflammation. drugbank.comnih.gov

The following table summarizes potential targets and therapeutic areas for future investigation:

Therapeutic AreaPotential Biological Target(s)Rationale / Related Findings
Oncology VEGFR-2, STAT-3, NF-κB, Apoptosis Pathways (Bax/Bcl-2)Piperidine derivatives show activity against various cancer cell lines (prostate, breast, lung, leukemia). nih.govbgu.ac.ilacs.org
Neuroinflammation NLRP3 InflammasomeRelated piperidine scaffolds have been identified as NLRP3 inhibitors. nih.gov
Neuropathic Pain Sigma-1 Receptor (σ1R), Histamine H3 Receptor (H3R)Dual-acting H3R/σ1R antagonists with a piperidine core show promise as novel analgesics. acs.orgnih.gov
CNS Disorders Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase (MAO)Piperidine derivatives are classic scaffolds for multi-target ligands in Alzheimer's and other CNS diseases. nih.govnih.gov
Cardiovascular Disease Factor XaPiperidine diamine derivatives have been developed as potent anticoagulant agents. drugbank.com
Inflammatory Diseases α7 Nicotinic Acetylcholine Receptor (α7 nAChR)Piperidine-spirooxadiazole derivatives act as antagonists, potentially modulating inflammatory responses. nih.gov

Development of Multi-Targeting Ligands for Polypharmacology

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.govnih.gov The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has emerged as a highly promising therapeutic strategy. nih.gov Multi-Target-Directed Ligands (MTDLs) can offer superior efficacy and a reduced likelihood of drug resistance. nih.gov

The this compound scaffold is an ideal starting point for developing MTDLs. Its structure can be systematically modified to incorporate pharmacophoric features necessary for binding to different biological targets. For example, in the context of Alzheimer's disease, N-benzylpiperidine analogs have been successfully designed as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov

Similarly, piperidine derivatives have been developed as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), key enzymes in the endocannabinoid system, which is a target for various CNS disorders. nih.gov In pain research, compounds that simultaneously act as antagonists for both histamine H3 and sigma-1 receptors have shown significant potential. acs.orgnih.gov The development of such MTDLs based on the this compound core could lead to next-generation therapeutics with enhanced clinical benefits for complex diseases.

Q & A

How can researchers optimize the synthesis of Dimethyl[3-(piperidin-4-yl)propyl]amine to improve yield and purity?

Basic Question
Methodological Answer:
Key steps involve coupling reactions and reductive amination. For example:

  • Coupling Agents : Use ethyl isonipecotate with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxyl groups, improving reaction efficiency .
  • Reductive Amination : Employ titanium(IV) isopropoxide as a catalyst in methanol with methylamine to reduce steric hindrance and enhance selectivity during piperidine ring formation .
  • Purification : Use column chromatography or recrystallization with ditoluoyl tartaric acid for enantiomeric resolution, as demonstrated in piperidine derivatives .

What structure-activity relationship (SAR) considerations are critical when modifying the tertiary amine group in this compound?

Advanced Question
Methodological Answer:
SAR studies highlight the importance of the tertiary amine’s size, chain length, and pKa:

  • Substituent Effects : Replacing dimethylamine with pyrrolidine (e.g., UNC5059) or primary amines (e.g., UNC5163) minimally affects toxicity but may alter potency. Morpholino groups (e.g., UNC5127) reduce potency due to lower pKa, impacting protonation in endomembrane environments .
  • Chain Elongation : Extending the ethyl linker to propyl (e.g., UNC5103) preserves activity but may influence bioavailability .
  • Data-Driven Design : Prioritize substituents with pKa values >9 to maintain cationic character for membrane interaction .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Basic Question
Methodological Answer:
Use a combination of spectral and chromatographic methods:

  • NMR Spectroscopy : 1H/13C NMR to confirm the propyl-piperidine linkage and dimethylamine substitution.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Spectrophotometry : Diazotization with H-acid or N-(1-naphthyl)ethylenediamine for quantifying amine groups .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity and isomer ratios (e.g., E/Z isomer separation) .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Question
Methodological Answer:
In silico strategies include:

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors or cytochrome P450 enzymes). Validate with experimental IC50 values from analogs .
  • QSAR Models : Train models on datasets of piperidine derivatives to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • pKa Prediction : Tools like MarvinSketch estimate protonation states under physiological conditions, guiding SAR for CNS permeability .

What experimental approaches are suitable for investigating the metabolic stability of this compound?

Advanced Question
Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS .
  • CYP Inhibition Assays : Test against CYP2D6 (critical for tricyclic antidepressants) using fluorogenic substrates .
  • Isotope Labeling : Use deuterated analogs to track metabolic hotspots and improve stability .

How can researchers address contradictions in toxicity data across different experimental models?

Advanced Question
Methodological Answer:

  • Dose-Response Analysis : Compare TC50/EC50 ratios in cell lines (e.g., HEK293 vs. primary neurons) to assess cell-type-specific toxicity .
  • Mechanistic Studies : Evaluate mitochondrial toxicity (JC-1 assay for membrane potential) or oxidative stress (ROS detection) to identify pathways .
  • Species Differences : Cross-validate in zebrafish embryos and murine models to account for metabolic variations .

What strategies enhance the enantiomeric purity of this compound during synthesis?

Basic Question
Methodological Answer:

  • Chiral Resolving Agents : Use ditoluoyl-(L)-tartaric acid for diastereomeric salt formation, followed by recrystallization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor desired enantiomers .
  • Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak IC) for analytical and preparative separation .

How does the propyl linker length between the piperidine and dimethylamine groups influence pharmacokinetics?

Advanced Question
Methodological Answer:

  • LogP and Permeability : Longer chains (e.g., propyl vs. ethyl) increase hydrophobicity (logP), enhancing blood-brain barrier penetration but risking higher plasma protein binding .
  • In Vivo Half-Life : Radiolabel the compound and track clearance rates in rodent models to correlate chain length with metabolic stability .
  • MD Simulations : Simulate membrane traversal using GROMACS to predict absorption differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.